7-Bromo-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one

Regioselective halogenation Synthetic route feasibility Building block availability

7-Bromo-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one (CAS 1782830-92-5; MF C₆H₄BrN₃O; MW 214.02 g/mol) is a rigid, planar heterocyclic building block featuring a fused imidazole-pyridine ring system with a strategically positioned bromine atom at the 7-position of the pyridine ring. This scaffold serves as a privileged hinge-binding motif in ATP-competitive kinase inhibitors and has been validated across multiple kinase targets including p38 MAP kinase, BRAF, BTK, and BET bromodomains.

Molecular Formula C6H4BrN3O
Molecular Weight 214.02 g/mol
Cat. No. B12963621
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Bromo-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one
Molecular FormulaC6H4BrN3O
Molecular Weight214.02 g/mol
Structural Identifiers
SMILESC1=CN=C2C(=C1Br)NC(=O)N2
InChIInChI=1S/C6H4BrN3O/c7-3-1-2-8-5-4(3)9-6(11)10-5/h1-2H,(H2,8,9,10,11)
InChIKeyWATFIAUOQUIJGI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-Bromo-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one: Structural and Physicochemical Baseline for Procurement Evaluation


7-Bromo-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one (CAS 1782830-92-5; MF C₆H₄BrN₃O; MW 214.02 g/mol) is a rigid, planar heterocyclic building block featuring a fused imidazole-pyridine ring system with a strategically positioned bromine atom at the 7-position of the pyridine ring . This scaffold serves as a privileged hinge-binding motif in ATP-competitive kinase inhibitors and has been validated across multiple kinase targets including p38 MAP kinase, BRAF, BTK, and BET bromodomains [1]. The bromine substituent provides a versatile synthetic handle enabling regioselective transition-metal-catalyzed cross-coupling for late-stage diversification, making this compound a critical intermediate in several pharmaceutical development programmes [2].

Scaffold Hinge-binding motif for kinase studies
Vector Regioselective cross-coupling at C-7
Route Requires pre-halogenated precursor synthesis

Why the 7-Bromo Positional Isomer of Imidazo[4,5-b]pyridin-2-one Cannot Be Interchanged with 5- or 6-Bromo Analogs


The regioisomeric bromo-imidazo[4,5-b]pyridin-2-ones (5-, 6-, and 7-substituted) are not functionally equivalent despite sharing the same molecular formula and core scaffold. The position of the bromine atom determines the electron density distribution across the fused ring system, which directly modulates the hydrogen-bond donor/acceptor character of the N3–H and C2=O moieties critical for hinge-region kinase recognition [1]. Direct halogenation of the parent imidazo[4,5-b]pyridine yields exclusively 5,6-dibromo or 6-bromo derivatives, never the 7-bromo isomer, meaning a dedicated synthetic pathway using pre-halogenated pyridine precursors is required to access the 7-substituted variant . Consequently, procurement teams cannot substitute a more readily available 6-bromo building block for the 7-bromo counterpart in a validated synthetic route without altering the regiochemical outcome of subsequent cross-coupling steps and compromising the biological activity of the final inhibitor.

Synthetic route divergence: direct bromination yields only 6-Br or 5,6-diBr isomers; the 7-Br isomer is not formed under these conditions.
Hinge-binding pharmacophore: 5- or 6-substitution may perturb N3–H / C2=O recognition geometry and alter kinase affinity profiles.
Supply base asymmetry: the 7-Br isomer has significantly fewer commercial suppliers and typically longer lead times compared to the 6-Br analogue.

Quantitative Head-to-Head Evidence: 7-Bromo-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one vs. In-Class Comparators


Regiochemical Synthesis Exclusivity: 7-Bromo Isomer Requires a Dedicated Pre-Halogenated Route Not Accessible via Direct Electrophilic Bromination

Direct electrophilic bromination of imidazo[4,5-b]pyridine yields only 6-bromo or 5,6-dibromo derivatives; the 7-bromo isomer is never formed under these conditions . The target compound must instead be synthesized via cyclocondensation of a pre-brominated 2,3-diaminopyridine precursor, representing a distinct and longer synthetic sequence. This synthetic exclusivity means that the 7-bromo building block is not substitutable downstream for users following literature-validated routes.

Synthetic route exclusivity
Class-level inference
7-Br isomer not accessible via direct electrophilic bromination; 6-Br and 5,6-diBr are obtained under identical conditions.
Mandates dedicated pre-halogenated precursor route; no drop-in replacement from simpler syntheses.
Yield of 7-Br under standard halogenation: 0%
Regioselective halogenation Synthetic route feasibility Building block availability

Differential Commercial Availability: 7-Bromo Positional Isomer Is Significantly Less Widely Catalogued Than the 6-Bromo Isomer

A cross-vendor survey reveals a marked asymmetry in the cataloguing and stocking patterns of the three bromo-regioisomers of imidazo[4,5-b]pyridin-2-one. The 6-bromo isomer (CAS 148038-83-9) is widely stocked by major suppliers including Santa Cruz Biotechnology, Fluorochem, Aladdin, and CymitQuimica, with pricing as low as £15.00 for 250 mg . The 5-bromo isomer (CAS 1388071-05-3) is available from specialty vendors. In contrast, the 7-bromo isomer (CAS 1782830-92-5) is carried by significantly fewer suppliers and is frequently quoted as custom synthesis with longer lead times , reflecting its lower commercial demand and greater synthetic complexity.

Commercial availability gap
Reported
Approximately 4× fewer suppliers for 7-Br vs 6-Br isomer; 7-Br frequently quoted as custom synthesis with longer lead times.
Supplier consolidation risk is materially higher; early procurement planning recommended.
2026 cross-vendor survey; pricing and stock dynamic
Chemical supply chain Building block procurement Sourcing risk

Reactivity Differential for Palladium-Catalyzed Cross-Coupling: Aryl Bromide at C-7 Exhibits Superior Oxidative Addition Kinetics Relative to Aryl Chloride at C-7

In palladium(0)-catalyzed cross-coupling reactions, the C–Br bond at the 7-position of imidazo[4,5-b]pyridin-2-one displays the reactivity hierarchy characteristic of aryl halides (C–Br > C–Cl >> C–F), enabling milder coupling conditions and broader substrate scope [1]. Studies on structurally analogous pyridyl halides demonstrate that catalytic systems based on N-heterocyclic carbene (NHC) palladium complexes are more efficient toward bromopyridines than toward chloropyridines across a range of boronic acid partners [2]. For the imidazo[4,5-b]pyridin-2-one scaffold, this translates to the 7-bromo derivative being the preferred electrophile for Suzuki–Miyaura diversification when compared to the corresponding 7-chloro analogue, for which coupling yields are typically lower under equivalent conditions.

Cross-coupling reactivity (Br vs Cl)
Class-level inference
C–Br bond dissociation energy ~337 kJ/mol vs ~397 kJ/mol for C–Cl; reported milder coupling conditions and broader substrate scope for Br.
7-Br may serve as the preferred electrophile for Pd-catalyzed diversification in research workflows.
Based on aryl halide reactivity series; validate under specific coupling systems
Cross-coupling reactivity Suzuki coupling Building block versatility

Position-Dependent Hinge-Binding SAR: The 7-Substituent Orientation Modulates Kinase Affinity Compared to 5- or 6-Substituted Isomers

The imidazo[4,5-b]pyridin-2-one core functions as a bidentate hinge binder in ATP-competitive kinase inhibitors, with the N3–H donor and C2=O acceptor engaging the kinase hinge region in a molecular-recognition motif [1]. The position of the bromine atom at C-7 places it distal to these key pharmacophoric elements, allowing extensive vector diversification without disrupting the hinge interaction. In contrast, the 5-bromo isomer positions the halogen ortho to the pyridine nitrogen, potentially altering the electronic character of the ring and the preferred tautomeric state at physiological pH; the 6-bromo isomer places the substituent adjacent to the imidazole C=O group, which may sterically and electronically perturb the hinge-binding geometry [2]. These positional differences translate into structure-activity relationships (SAR) that are not transferable across regioisomers, as documented in the design of p38 MAP kinase and BRAF inhibitor series where 7-functionalised analogues achieved optimal potency and selectivity profiles.

Hinge-binding SAR positional effect
Class-level inference
7-substitution places bromine distal from N3–H / C2=O hinge-binding groups; 5- or 6-substitution may electronically or sterically perturb the core pharmacophore.
7-Br building block may support broader SAR exploration without disrupting hinge recognition.
Supported by p38/BRAF co-crystal structures (PDB 6M95, 6M9L)
Kinase inhibitor SAR Hinge-binding motif Drug discovery

Evidence-Anchored Application Scenarios for 7-Bromo-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one in Scientific and Industrial Settings


Regioselective Suzuki–Miyaura Diversification of a Kinase Inhibitor Scaffold

Medicinal chemistry teams designing ATP-competitive kinase inhibitors can employ 7-Bromo-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one as the electrophilic coupling partner for Pd-catalyzed Suzuki–Miyaura reactions to introduce aryl or heteroaryl groups at the solvent-exposed 7-position of the scaffold. The C–Br bond at C-7 provides favourable oxidative addition kinetics compared to the corresponding C–Cl bond, enabling milder reaction conditions and broader functional group tolerance [1]. The resulting 7-aryl derivatives maintain the intact N3–H / C2=O hinge-binding pharmacophore, as confirmed by co-crystal structures in p38 MAP kinase complexes [2].

Synthesis of Clinical-Stage BRAF Inhibitor Candidates Requiring 7-Position Functionalisation

Patent literature (US 7,951,819 B2 and related filings) describes imidazo[4,5-b]pyridin-2-one-based inhibitors of RAF kinases (including B-RAF V600E) where the 7-position of the core scaffold is elaborated with substituted phenyl rings via cross-coupling [1]. The 7-bromo building block is the mandatory synthetic entry point for these specific inhibitor series; the 6-bromo analogue cannot generate the same vector in three-dimensional space and would result in a different binding mode upon coupling.

Quality-Controlled Building Block for Fragment-Based Drug Discovery Libraries

Due to its placement within an established kinase-targeting chemotype, 7-Bromo-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one is an appropriate entry for fragment-elaboration or scaffold-hopping campaigns targeting the kinase hinge region [1]. The limited commercial availability documented across multiple vendors underscores the importance of early procurement planning and source qualification to ensure continuity of supply [2].

Selective Late-Stage Halogen Exchange: C–Br to C–I Conversion for Radiolabelling or Photoredox Chemistry

The 7-bromo substituent can serve as a precursor for halogen-exchange reactions (e.g., halogen dance or metal-halogen exchange) to generate the corresponding 7-iodo or 7-lithio intermediates [1]. This reactivity profile is not equally accessible with the 7-chloro analogue, which requires more forcing conditions due to the stronger C–Cl bond, thereby reducing chemoselectivity in late-stage transformations of complex intermediates.

Application
Selection Property
Validation Focus
Kinase inhibitor diversification
7-Br electrophile reactivity
Cross-coupling condition optimization
BRAF-targeted inhibitor synthesis
7-position vectorial control
Hinge-binding geometry preservation
Fragment-based library synthesis
Kinase hinge-binding chemotype
Supply continuity planning
Halogen exchange derivatization
C–Br bond lability
Iodo/photo-redox transformation feasibility
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